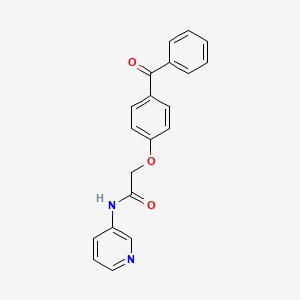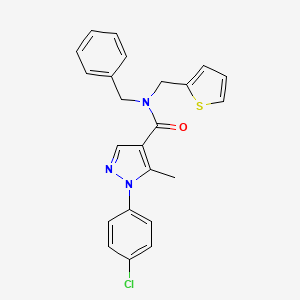![molecular formula C21H19N3O3S2 B1224636 1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B1224636.png)
1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone is a member of pyrroles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
The compound has been used in the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS). These polymers, derived from similar compounds, exhibit varying electrical conductivity and good thermal stability, influenced by the nature of substituents on the N-substituted benzene ring (Pandule et al., 2014).
Antimicrobial Properties
Compounds structurally similar have shown antimicrobial properties. For example, certain oxadiazoles derived from phenylpropionohydrazides displayed significant activity against bacterial strains like S. aureus and P. aeruginosa (Fuloria et al., 2009).
Cytotoxic Activities
Some derivatives, such as 2,5-disubstituted 1,3,4-oxadiazole derivatives bearing a pyridine moiety, have been synthesized and evaluated for potential cytotoxic activities. These compounds, particularly those with phenyl and 4-methoxy phenyl moieties, have shown significant activity against cancer cell lines like A549 (Kaya et al., 2016).
Optical and Thermal Properties
Novel heterocyclic compounds, including those similar in structure, have been synthesized and characterized for their optical and thermal properties. For example, 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone showed transparency in the visible region and demonstrated thermal stability (Shruthi et al., 2019).
Anticonvulsant Activity
Compounds containing the oxadiazole structure have been synthesized and evaluated for anticonvulsant activities. A pharmacophoric model with four binding sites was essential for the anticonvulsant activity of these compounds (Rajak et al., 2010).
Pyrolysis Studies
The pyrolysis of similar compounds, like 2-methoxy-5,5-dimethyl-2-methylthio-2,5-dihydro[1,3,4]oxadiazole, has been studied using photoelectron spectroscopy and DFT calculations. This study contributes to the understanding of the chemical behavior of these compounds under thermal decomposition (Werstiuk et al., 2006).
Eigenschaften
Produktname |
1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone |
|---|---|
Molekularformel |
C21H19N3O3S2 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-11-17(14(2)24(13)15-6-8-16(26-3)9-7-15)18(25)12-29-21-23-22-20(27-21)19-5-4-10-28-19/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
JLYSXIINKUKSSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CSC3=NN=C(O3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid [5-(6-benzamido-9-purinyl)-3-fluoro-4-hydroxy-2-oxolanyl]methyl ester](/img/structure/B1224553.png)
![4-[(2,6-Diphenyl-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B1224554.png)
![2-(1,3-dimethyl-2,6-dioxo-9-purinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1224555.png)
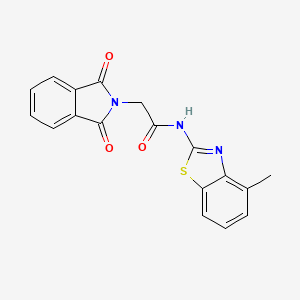
![N-(1,3-benzodioxol-5-yl)-6-bromo-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1224558.png)
![5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one](/img/structure/B1224559.png)
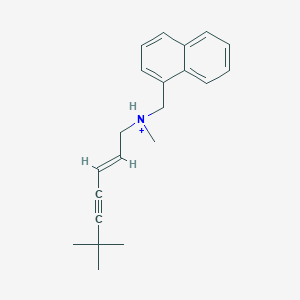
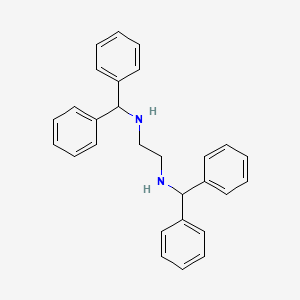
![N-[3-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B1224569.png)
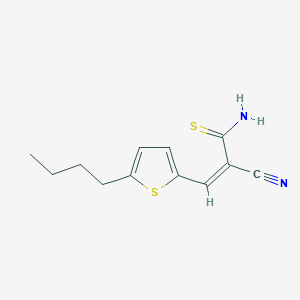
![1-(2,6-Diethylphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]thiourea](/img/structure/B1224573.png)
![4-acetamido-N-[4-[2,5-dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-thiazolyl]benzamide](/img/structure/B1224574.png)
